molecular formula C17H22ClNO3 B11318922 6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one

6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one

Cat. No.: B11318922
M. Wt: 323.8 g/mol
InChI Key: GKHAULKKQBSAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one is a synthetic organic compound belonging to the chromen family Chromen derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable chromen precursor.

    Chlorination: Introduction of the chlorine atom at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The propyl group is introduced at the 4th position through an alkylation reaction using propyl halides.

    Hydroxylation: The hydroxyl group at the 7th position is introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Aminomethylation: The diethylaminomethyl group is introduced at the 8th position through a Mannich reaction involving formaldehyde and diethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one can be compared with other chromen derivatives such as:

    6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-methylchromen-2-one: Similar structure but with a methyl group instead of a propyl group.

    6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-ethylchromen-2-one: Similar structure but with an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

6-chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one

InChI

InChI=1S/C17H22ClNO3/c1-4-7-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19(5-2)6-3/h8-9,21H,4-7,10H2,1-3H3

InChI Key

GKHAULKKQBSAIH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(CC)CC

solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.